Butidrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

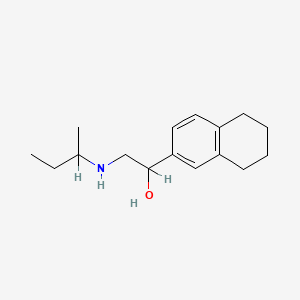

Butidrine, auch bekannt als Hydrobutamin oder Idrobutamin, ist ein Betablocker, der in den 1960er Jahren entwickelt wurde. Es ist chemisch bekannt als 2-(Butan-2-ylamino)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol. Diese Verbindung ist mit anderen Betablockern wie Pronethalol und Propranolol verwandt. This compound besitzt auch lokale Anästhetika-Eigenschaften .

Vorbereitungsmethoden

Die Synthese von Butidrine beinhaltet die Reaktion von 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol mit Butan-2-ylamin. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber es ist wahrscheinlich, dass die Synthese ähnlichen Wegen folgt wie in Laboreinstellungen .

Analyse Chemischer Reaktionen

Butidrine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien für diese Reaktionen sind Halogene und andere Elektrophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Butidrine hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Betablockern und deren Eigenschaften verwendet.

Biologie: Die lokalen Anästhetika-Eigenschaften von this compound machen es in biologischen Studien zur Nervenleitung und Schmerzbehandlung nützlich.

Medizin: Als Betablocker wird this compound für seine potenzielle Anwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Arrhythmien untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Beta-adrenerge Rezeptoren blockiert, die an der Regulation der Herzfrequenz und des Blutdrucks beteiligt sind. Durch die Hemmung dieser Rezeptoren reduziert this compound die Arbeitslast des Herzens und den Sauerstoffbedarf, wodurch es bei der Behandlung von Erkrankungen wie Angina pectoris und Bluthochdruck wirksam ist. Die Verbindung hat auch lokale Anästhetika-Eigenschaften, die zu ihrem gesamten pharmakologischen Profil beitragen .

Wirkmechanismus

Butidrine exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart’s workload and oxygen demand, making it effective in treating conditions like angina and hypertension. The compound also has local anesthetic properties, which contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Butidrine ähnelt anderen Betablockern wie:

Pronethalol: Ein früher Betablocker mit ähnlichen Eigenschaften, der aufgrund seiner Nebenwirkungen aber weniger häufig eingesetzt wird.

Propranolol: Ein weit verbreiteter Betablocker mit einem breiten Anwendungsspektrum bei der Behandlung von Herz-Kreislauf-Erkrankungen.

Hydrobutamin: Ein anderer Name für this compound, der seine Betablocker- und lokalen Anästhetika-Eigenschaften betont.

Die Einzigartigkeit von this compound liegt in seiner Kombination aus Betablocker- und lokalen Anästhetika-Effekten, die nicht häufig in anderen Betablockern vorkommen .

Eigenschaften

CAS-Nummer |

7433-10-5 |

|---|---|

Molekularformel |

C16H25NO |

Molekulargewicht |

247.38 g/mol |

IUPAC-Name |

2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |

InChI |

InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3 |

InChI-Schlüssel |

GVNYSERWAKVROD-UHFFFAOYSA-N |

SMILES |

CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |

Kanonische SMILES |

CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

20056-94-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Butidrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.